Potency vs. 16d Prototype
Spns2-IN-1 (Compound 7b) demonstrates a 1.38‑fold improvement in Spns2 inhibitory potency over the prototype oxadiazole inhibitor 16d (SLF1081851). In the same HeLa cell S1P release assay, Spns2-IN-1 inhibited Spns2-dependent transport with an IC₅₀ of 1.4 ± 0.3 µM [1], whereas 16d exhibited an IC₅₀ of 1.93 µM [2]. This quantitative differentiation stems from the replacement of the oxadiazole core with an imidazole moiety, which serves as both a linker and a surrogate for a positive charge [1].
| Evidence Dimension | In vitro Spns2 inhibitory potency (S1P release) |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 ± 0.3 µM |
| Comparator Or Baseline | 16d (SLF1081851): IC₅₀ = 1.93 µM |
| Quantified Difference | 1.38‑fold more potent (1.93 / 1.4) |
| Conditions | HeLa cell S1P release assay; extracellular S1P quantified by LC/MS |
Why This Matters
This modest but measurable potency gain validates the imidazole scaffold as a viable replacement for the oxadiazole core, enabling procurement of a tool compound with improved signal-to-noise ratio in cell-based S1P transport assays.
- [1] Shrader CW, Foster D, Kharel Y, Huang T, Lynch KR, Santos WL. Imidazole-based sphingosine-1-phosphate transporter Spns2 inhibitors. Bioorg Med Chem Lett. 2023 Oct 11;96:129516. doi: 10.1016/j.bmcl.2023.129516. View Source
- [2] Fritzemeier R, Foster D, Kharel Y, Huang T, Lynch KR, Santos WL. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. J Med Chem. 2022 May 24;65(10):7285-7305. doi: 10.1021/acs.jmedchem.2c00067. View Source
